(1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate is an organic compound that belongs to the class of esters It is derived from 3-chlorobenzoic acid and (1S)-2,2-dimethyl-1-phenylpropanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate typically involves the esterification of 3-chlorobenzoic acid with (1S)-2,2-dimethyl-1-phenylpropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-chlorobenzoic acid and (1S)-2,2-dimethyl-1-phenylpropanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-chlorobenzoic acid and (1S)-2,2-dimethyl-1-phenylpropanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The 3-chlorobenzoic acid moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobenzoic acid: A precursor and degradation product of (1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate.
2,2-Dimethyl-1-phenylpropanol: The alcohol component used in the synthesis of the compound.
Other chlorobenzoates: Compounds with similar structures but different substituents on the benzene ring
Uniqueness
This compound is unique due to its specific combination of the 3-chlorobenzoic acid and (1S)-2,2-dimethyl-1-phenylpropanol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
671212-55-8 |
---|---|
Molekularformel |
C18H19ClO2 |
Molekulargewicht |
302.8 g/mol |
IUPAC-Name |
[(1S)-2,2-dimethyl-1-phenylpropyl] 3-chlorobenzoate |
InChI |
InChI=1S/C18H19ClO2/c1-18(2,3)16(13-8-5-4-6-9-13)21-17(20)14-10-7-11-15(19)12-14/h4-12,16H,1-3H3/t16-/m1/s1 |
InChI-Schlüssel |
NKICIZOMHGFBPB-MRXNPFEDSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CC(C)(C)C(C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.